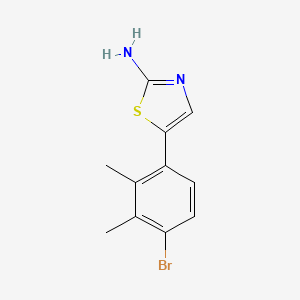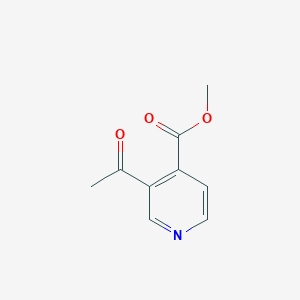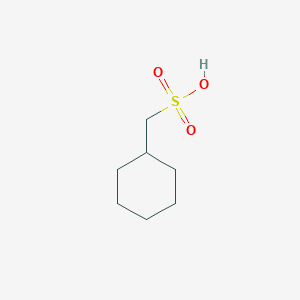
2-Bromo-4-iodo-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-iodo-1,3-dimethylbenzene is an organic compound with the molecular formula C₈H₈BrI It is a derivative of benzene, where two methyl groups, a bromine atom, and an iodine atom are substituted at the 1, 3, 2, and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-iodo-1,3-dimethylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dimethylbenzene (m-xylene) followed by iodination. The reaction conditions typically involve the use of bromine and iodine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-iodo-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium bromide, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetone or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-iodo-4-bromo-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce carboxylic acid derivatives .
Applications De Recherche Scientifique
2-Bromo-4-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Bromo-4-iodo-1,3-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution of the bromine or iodine atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Similar in structure but lacks the iodine atom.
2-Iodo-1,3-dimethylbenzene: Similar in structure but lacks the bromine atom.
2-Bromo-4-iodo-1,3-dimethylbenzene: The compound of interest, unique due to the presence of both bromine and iodine atoms
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual substitution allows for a wider range of chemical reactions and applications compared to compounds with only one halogen substituent. The combination of bromine and iodine also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H8BrI |
|---|---|
Poids moléculaire |
310.96 g/mol |
Nom IUPAC |
3-bromo-1-iodo-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 |
Clé InChI |
BQHDRIGTQIJCAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)I)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)








![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)

